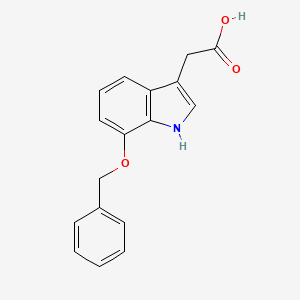

2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid

描述

Historical Perspectives of Indole (B1671886) Ring Systems in Bioactive Molecules

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, has been a subject of scientific fascination since its discovery. creative-proteomics.com The history of indole chemistry is intrinsically linked to the study of the natural dye indigo, from which indole was first derived. researchgate.netwikipedia.org In 1866, Adolf von Baeyer successfully reduced oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed its chemical structure. creative-proteomics.comwikipedia.org

Throughout the 20th century, the significance of the indole scaffold expanded dramatically as researchers discovered its presence at the core of numerous biologically active compounds. creative-proteomics.com It was identified as a crucial component in essential molecules like the amino acid tryptophan and in a vast class of natural products known as indole alkaloids, which exhibit a wide array of pharmacological activities, including anticancer and anti-inflammatory properties. researchgate.netbohrium.com This ubiquity in nature underscored its importance, establishing the indole nucleus as a "privileged pharmacophore" in medicinal chemistry—a molecular framework that is frequently found in biologically active and therapeutic compounds. researchgate.netacs.org The development of reliable synthetic methodologies, most notably the Fischer indole synthesis in 1883, further catalyzed research, enabling the creation of diverse indole derivatives for scientific exploration. wikipedia.orgbiosynth.com

Fundamental Significance of the Indole-3-acetic Acid Moiety in Chemical Biology

The Indole-3-acetic acid (IAA) moiety is arguably the most well-known indole derivative, primarily due to its role as the most abundant and naturally occurring plant hormone of the auxin class. wikipedia.orgclinisciences.com Its discovery as a phytohormone was a pivotal moment in plant physiology. IAA is instrumental in regulating nearly all aspects of plant growth and development, including inducing cell elongation and division, establishing apical dominance, and mediating responses to environmental stimuli like light and gravity. wikipedia.orgfiveable.me It is primarily produced in the apical buds and young leaves of plants. wikipedia.orgclinisciences.com

The significance of IAA extends beyond the plant kingdom. In bacteria, indole itself acts as a signaling molecule that regulates processes like biofilm formation and virulence. wikipedia.orgbiosynth.com IAA is also known to be a metabolic product of dietary tryptophan in mammals. wikipedia.org In the field of chemical biology, the IAA scaffold serves as a versatile tool. Its analogs are not only used as agrochemicals for applications like rooting and fruit set promotion but are also employed as chemical probes to investigate complex biological pathways. jircas.go.jp The indole-3-acetic acid framework is a frequent starting point in medicinal chemistry for the development of new therapeutic agents, with research exploring its derivatives for a range of potential applications. acs.orgnih.gov

Research Scope and Focus on 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic Acid in Academic Investigations

Academic investigations into the specific compound this compound, also known as 7-Benzyloxyindole-3-acetic acid, reveal its primary role as a specialized chemical intermediate rather than a standalone bioactive agent. thsci.comnih.gov While research focused exclusively on the biological properties of this particular molecule is limited, its importance is highlighted in its application as a key building block in the synthesis of more complex, pharmacologically active compounds. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 99102-25-7 | guidechem.com |

| Molecular Formula | C₁₇H₁₅NO₃ | guidechem.comcymitquimica.com |

| Molecular Weight | 281.31 g/mol | guidechem.comcymitquimica.com |

| Synonyms | 7-Benzyloxyindole-3-acetic acid | thsci.comguidechem.com |

A significant area of research where this compound has been utilized is in the development of Sphingosine-1-phosphate receptor 1 (S1P₁) functional antagonists. nih.govnih.gov S1P₁ is a validated target for treating autoimmune diseases. nih.govnih.gov In a notable study, this compound served as a precursor in a multi-step synthesis to create a series of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids. nih.govacs.org These resulting tricyclic indole derivatives were identified as potent, direct-acting S1P₁ functional antagonists with potential therapeutic applications. nih.govacs.orgnih.gov The synthesis demonstrates the utility of the benzyloxy-substituted indole acetic acid core in constructing complex heterocyclic systems designed to interact with specific biological targets. nih.gov The benzyloxy group, in this context, often serves as a protecting group for the hydroxyl function at the 7-position of the indole ring, which can be crucial for subsequent chemical transformations.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIFIILTKLDEJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630238 | |

| Record name | [7-(Benzyloxy)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99102-25-7 | |

| Record name | [7-(Benzyloxy)-1H-indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of the 2 7 Benzyloxy 1h Indol 3 Yl Acetic Acid Framework

Reactions and Derivatizations at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a key site for functionalization, although its reactivity can be influenced by the electronic nature of the substituents on the indole core. The benzyloxy group at the 7-position and the acetic acid moiety at the 3-position modulate the nucleophilicity of the N1 atom.

Derivatization at the N1 position is crucial for the synthesis of various biologically active molecules. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The alkylation of the indole nitrogen typically proceeds under basic conditions to deprotonate the N-H group, followed by reaction with an alkylating agent. The choice of base and solvent system is critical to control the chemoselectivity between N-alkylation and O-alkylation of the carboxylic acid. In related indole derivatives, selective monoalkylation at the nitrogen atom can be achieved using phase-transfer catalysis conditions. researchgate.net For instance, the use of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is a common strategy to generate the indolide anion, which then reacts with an alkyl halide.

N-Acylation: The N-acylation of indoles is generally more challenging than N-alkylation due to the lower nucleophilicity of the indole nitrogen. researchgate.net Stronger acylating agents or catalytic activation are often required. Acyl chlorides or anhydrides can be used in the presence of a base. Alternative methods, such as those employing catalytic acetic acid with esters as the acyl source, have been developed for the N-acylation of various amines and could potentially be applied to this indole framework. rsc.org

Table 1: Representative N1-Position Derivatization Reactions of Indole Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., NaH), Aprotic solvent (e.g., THF, DMF) | N-Alkyl-indole | researchgate.net |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl-indole | researchgate.net |

| N-Acylation | Ester, Catalytic acetic acid | N-Acyl-indole | rsc.org |

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position is a versatile handle for a wide range of chemical transformations, including esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to its corresponding ester is a fundamental transformation. Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. rug.nl However, given the potential for acid-catalyzed side reactions on the indole ring, milder methods are often preferred. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) allows for esterification under neutral conditions. frontiersin.org For example, the synthesis of methyl indole-3-acetate (B1200044) from indole-3-acetic acid has been achieved using DCC and DMAP in dichloromethane. frontiersin.org

Amidation: The carboxylic acid can be readily converted to a wide array of amides through coupling with primary or secondary amines. This reaction is typically mediated by peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). These methods are generally high-yielding and proceed under mild conditions, preserving the integrity of the indole core and the benzyl (B1604629) ether. In a related study, various amines were successfully coupled to an indole carboxylic acid using EDCI to form the corresponding amides. nih.gov

Reduction: The reduction of the carboxylic acid to the corresponding primary alcohol, 2-(7-(benzyloxy)-1H-indol-3-yl)ethanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF. Care must be taken to control the reaction conditions to avoid reduction of other functional groups.

Table 2: Common Transformations of the Carboxylic Acid Moiety

| Transformation | Reagents and Conditions | Product | Reference |

| Esterification | Alcohol, DCC, DMAP | Ester | frontiersin.org |

| Amidation | Amine, EDCI, HOBt | Amide | nih.gov |

| Reduction | LiAlH₄, THF | Primary Alcohol | researchgate.net |

Stability Profiles under Various Chemical Environments

The stability of 2-(7-(benzyloxy)-1H-indol-3-yl)acetic acid is a critical consideration in its synthesis, purification, and application. The molecule's stability is influenced by the lability of the benzyl ether and the reactivity of the indole ring under different pH and redox conditions.

Acidic Conditions: The indole ring is generally susceptible to degradation and polymerization under strongly acidic conditions. However, the use of acids like trifluoroacetic acid (TFA) is common for specific reactions, such as the removal of tert-butyl ester protecting groups. nih.gov The stability in acidic media is often dependent on the concentration of the acid, the temperature, and the reaction time. For instance, chemoselective O-acylation of hydroxyamino acids can be achieved in anhydrous trifluoroacetic acid, with many amino acids showing good recovery, indicating a degree of stability for the core structures under these specific non-nucleophilic, acidic conditions. beilstein-journals.org

Basic Conditions: The compound is generally more stable under basic conditions. The formation of the carboxylate salt enhances its solubility in aqueous basic solutions. The N-H proton can be removed by strong bases to form the indolide anion, which is a key step in N-alkylation reactions. The benzyl ether is typically stable to basic conditions.

Oxidative and Reductive Conditions: The indole nucleus is susceptible to oxidation, which can lead to a variety of products. Reactions involving strong oxidizing agents should be approached with caution. Conversely, the benzyloxy group can be cleaved under reductive conditions. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) and a hydrogen source, is a common method for debenzylation to yield the corresponding 7-hydroxy derivative. nih.gov

Mechanistic Investigations of Synthetic Pathways and Derivatization Reactions

The synthesis of this compound and its derivatives often involves multi-step sequences where understanding the reaction mechanisms is key to optimizing yields and controlling selectivity.

Synthesis of the Indole Core: One of the classical methods for constructing the indole-3-acetic acid scaffold is the Fischer indole synthesis. A common synthetic route to the related 7-benzyloxyindole-2-carboxylic acid ethyl ester involves the reaction of 3-benzyloxy-2-nitrotoluene with diethyl oxalate (B1200264) in the presence of potassium ethanolate. prepchem.com The resulting potassium salt of the pyruvic acid ethyl ester is then subjected to reductive cyclization using iron in acetic acid to form the indole ring. prepchem.com

Derivatization Mechanisms: The mechanism of N-alkylation and N-acylation involves the initial deprotonation of the indole nitrogen to form a nucleophilic indolide anion. The selectivity for N- versus C3-functionalization can be influenced by the counter-ion and the solvent. For example, zinc salts of indoles have been shown to favor C3-alkylation and acylation. nih.gov

In the derivatization of the carboxylic acid, esterification under acidic conditions (Fischer esterification) proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. rug.nl Carbodiimide-mediated coupling reactions for ester and amide formation involve the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol or amine nucleophile.

The synthesis of more complex structures, such as the related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, involves intricate reaction cascades. For instance, a reported synthesis starts with a commercially available indole and butyl acrylate, followed by decarboxylation under acidic conditions to yield a ketone intermediate. nih.gov This ketone then undergoes a Wittig reaction to introduce the acetic acid side chain precursor. nih.gov

Structure Activity Relationship Sar Studies for Elucidating Biological Interactions of 2 7 Benzyloxy 1h Indol 3 Yl Acetic Acid Analogues

Influence of Structural Modifications within the Benzyloxy Moiety on Biological Activity

The benzyloxy group at the 7-position of the indole (B1671886) ring plays a crucial role in the biological activity of this class of compounds. Modifications to this moiety can significantly impact potency and pharmacokinetic properties. Studies on closely related analogues, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, have provided valuable insights into these relationships. nih.gov

Systematic variations of the substituents on the phenyl ring of the benzyloxy group have demonstrated that both electronic and steric factors are important for activity. For instance, in a series of analogues evaluated as S1P1 receptor agonists, the introduction of substituents on the benzyl (B1604629) ring led to a wide range of potencies. nih.gov A quantitative structure-activity relationship (QSAR) study on a series of benzyloxyacetic acid derivatives also highlighted the importance of hydrophobic and electronic parameters of the substituents for their biological activity. nih.gov

The following interactive table summarizes the SAR data for modifications on the benzyloxy moiety of racemic (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid analogues, which serve as a model for understanding the potential effects on 2-(7-(benzyloxy)-1H-indol-3-yl)acetic acid. nih.gov

Table 1: SAR of Racemic 7-Benzyloxy Analogues as hS1P1 Agonists

| Compound | R1 | R2 | hS1P1 EC50 (nM) [cAMP] | Emax (%) |

|---|---|---|---|---|

| 12 | CF3 | cyclopentyl | 0.095 | 108 |

| 13 | CN | cyclopentyl | 0.49 | 92 |

| 14 | CF3 | Cl | 150 | 116 |

| 15 | CF3 | CN | 83 | 104 |

| 16 | CN | OCH3 | 38 | 122 |

| 17 | CF3 | OCH2F | 6.7 | 119 |

| 18 | CF3 | Oi-Pr | 0.15 | 112 |

| 19 | CN | Oi-Pr | 0.15 | 105 |

| 20 | CF3 | OCH2-cyclopropyl | 1.1 | 100 |

Data sourced from a study on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids. nih.gov

The data indicate that lipophilic and electron-withdrawing groups on the benzyl ring can enhance potency. For example, the trifluoromethyl (CF3) group in combination with a cyclopentyl or isopropoxy group at the para position resulted in highly potent compounds (compounds 12 and 18). nih.gov

Impact of Substitutions on the Indole Ring System on Biological Profiles

The indole nucleus is a key pharmacophore, and substitutions on this ring system can profoundly alter the biological profile of this compound analogues. The position and nature of the substituent are critical determinants of activity.

Research on related indole-2-carboxylic acid derivatives as CysLT1 antagonists has shown that substitutions at various positions on the indole ring have distinct effects. For instance, it was found that substitution at the 7-position of the indole ring was the most favorable, while substitution at the 4-position was the least favorable for antagonist activity. nih.gov Furthermore, the type of substituent matters; fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. nih.gov

In another study on indolglyoxyl-polyamine conjugates, the necessity of substitution on the indole ring for antimicrobial and antibiotic-enhancing activity was highlighted. Both 5- and 7-substituted analogues, particularly with halogen, methoxy, or methyl groups, showed improved biological activity compared to the unsubstituted parent compound.

These findings suggest that for this compound analogues, careful selection of substituents and their placement on the indole ring is a viable strategy for modulating their biological activity.

Role of the Acetic Acid Side Chain in Molecular Recognition Events

The acetic acid side chain at the 3-position of the indole ring is a critical feature for the molecular recognition of these compounds by their biological targets. This group, particularly the carboxylic acid function, is often involved in key ionic interactions and hydrogen bonding within the binding site of a receptor or enzyme.

The carboxylic acid moiety is a common feature in many biologically active molecules and is often essential for their pharmacophore. researchgate.net Its acidic nature allows it to exist as a carboxylate anion at physiological pH, enabling it to form strong ionic bonds with positively charged residues like arginine or lysine (B10760008) in a protein's active site.

The importance of the carboxylic acid group can be inferred from studies where its replacement or modification leads to a significant loss of activity. However, in some cases, this group can be replaced by bioisosteres, which are other functional groups that mimic the steric and electronic properties of the carboxylic acid. Common bioisosteres for the carboxylic acid group include tetrazoles, hydroxamic acids, and certain acidic heterocycles. researchgate.netucc.ienih.gov The successful replacement with a bioisostere can sometimes improve pharmacokinetic properties, such as membrane permeability, while maintaining or even enhancing biological activity. researchgate.netucc.ie

Stereochemical Implications in Indole Acetic Acid Analogue Design and Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can dramatically affect its interaction with chiral biological macromolecules like proteins and receptors. For analogues of this compound that possess a stereocenter, it is common for one enantiomer to exhibit significantly greater biological activity than the other.

This principle is clearly demonstrated in the study of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids. When the racemic mixtures were resolved into their individual enantiomers, a significant difference in potency was observed. The (R)-enantiomers were found to be substantially more potent as S1P1 agonists than the corresponding (S)-enantiomers. nih.gov This indicates a specific stereochemical requirement for optimal binding to the S1P1 receptor.

The following table presents the activity of the enantiomers of selected (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid analogues. nih.gov

Table 2: Human S1P1 EC50 Data for Enantiomers

| Compound | Enantiomer | hS1P1 EC50 (nM) [HTRF] |

|---|---|---|

| 12a | Enantiomer 1 | 2.67 |

| 12a | Enantiomer 2 | 0.089 |

| 18a | Enantiomer 1 | 0.526 |

| 18a | Enantiomer 2 | 0.088 |

| 19a | Enantiomer 1 | 0.732 |

| 19a | Enantiomer 2 | 0.131 |

Data sourced from a study on (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids. The absolute stereochemistry of each enantiomer was not initially determined but subsequent work identified the more potent enantiomers as having the (R)-configuration. nih.gov

These findings underscore the importance of considering stereochemistry in the design and development of new indole acetic acid analogues. The synthesis of single enantiomers is often necessary to maximize therapeutic efficacy and minimize potential off-target effects that might be associated with the less active enantiomer.

Investigations into in Vitro Biological Activities and Molecular Target Identification

Modulation of G Protein-Coupled Receptors (GPCRs)

While direct studies on 2-(7-(benzyloxy)-1H-indol-3-yl)acetic acid's interaction with the sphingosine-1-phosphate (S1P) receptor family are not extensively documented, research on structurally analogous compounds, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, provides significant insights. nih.govnih.gov The S1P receptors (S1P1-5) are a family of GPCRs that are activated by the endogenous lipid sphingosine-1-phosphate and are involved in a multitude of cellular processes. nih.gov7tmantibodies.com

Notably, S1P1 has been identified as a validated target for the treatment of autoimmune diseases. nih.govnih.gov The discovery and optimization of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have revealed them to be potent and direct-acting S1P1 functional antagonists. nih.govnih.gov These compounds are thought to induce receptor internalization and degradation, effectively antagonizing the receptor's function. nih.gov This mechanism is similar to that of fingolimod (B1672674) (Gilenya), an approved drug for multiple sclerosis, which is phosphorylated in vivo to become a non-selective S1P receptor agonist that ultimately leads to functional antagonism. nih.govfrontiersin.org The investigation into these analogous compounds suggests that the benzyloxy-indole acetic acid scaffold could be a promising starting point for developing novel S1P receptor modulators.

To quantify the interaction between potential ligands and S1P receptors, various assays are employed. A key method used in the study of analogous (7-benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic acids is the homogeneous time-resolved fluorescence (HTRF) cyclase assay. nih.gov This assay is utilized to evaluate the engagement of the compound with the S1P1 receptor. nih.gov

In this assay, the efficacy of a compound is measured relative to the natural ligand, S1P. For instance, a racemic compound from the analogous series, 12 , demonstrated picomolar agonist activity with an EC50 of 0.095 nM and an Emax of 108% relative to S1P. nih.gov Further optimization by modifying the 7-benzyloxy group led to the identification of compounds with varying potencies. nih.gov The data from these assays are crucial for establishing structure-activity relationships (SAR) and for guiding the design of more potent and selective ligands.

Table 1: In Vitro S1P1 Receptor Activity of Analogous (7-Benzyloxy-2,3-dihydro-1-pyrrolo[1,2-a]indol-1-yl)acetic Acid Derivatives

| Compound | R1 | R2 | EC50 (nM) | Emax (%) | cLogP | Lipophilic Efficiency (LiPE) |

| 12 | CF3 | cyclopentyl | 0.095 | 108 | 7.13 | 2.9 |

| 13 | CN | cyclopentyl | 0.49 | 92 | 5.82 | 3.5 |

| 18 | CF3 | Oi-Pr | 0.15 | 112 | 6.07 | 3.8 |

| 19 | CN | Oi-Pr | 0.15 | 105 | 4.70 | 5.1 |

| Data sourced from a study on analogous compounds. nih.gov |

Enzyme Inhibition Profile Characterization

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.com Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications. mdpi.comnih.gov Consequently, aldose reductase inhibitors (ARIs) are considered a potential therapeutic strategy. nih.govnih.gov

While direct data on this compound is scarce, studies on the related compound, [5-(benzyloxy)-1H-indol-1-yl]acetic acid (compound 1 ), have shown it to be an effective aldose reductase inhibitor. bibliotekanauki.plnih.gov This positional isomer exhibited inhibitory activity in the submicromolar range for the rat enzyme and in the low micromolar range for the human enzyme. bibliotekanauki.plnih.gov The selectivity of compound 1 was found to be approximately 50-fold higher for aldose reductase compared to the closely related aldehyde reductase. bibliotekanauki.plnih.gov These findings highlight the potential of the benzyloxy-indole acetic acid scaffold for developing potent and selective ARIs.

Table 2: Aldose Reductase Inhibitory Activity of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid (Compound 1)

| Enzyme Source | IC50 (µM) |

| Rat Lens Aldose Reductase | 0.8 ± 0.1 |

| Human Recombinant Aldose Reductase (AKR1B1) | 4.2 ± 0.4 |

| Data represents the mean ± S.E.M. of three independent experiments. bibliotekanauki.pl |

To understand the mechanism of inhibition, molecular docking simulations have been performed to identify the crucial interactions between inhibitors and the aldose reductase active site. bibliotekanauki.plresearchgate.net For the related inhibitor, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, docking studies were conducted using the crystal structure of aldose reductase complexed with NADP+ and the inhibitor lidorestat. researchgate.net

These computational models help to visualize how the inhibitor fits into the enzyme's binding pocket and which amino acid residues are involved in the interaction. japsonline.com Studies on other indole (B1671886) acetic acid derivatives have shown that interactions with key residues such as Trp111, Val47, Tyr48, and His110 are important for binding. japsonline.com The carboxylic acid moiety of the inhibitors typically forms hydrogen bonds with residues like Tyr48 and His110, while the indole ring engages in hydrophobic interactions within the active site. japsonline.com For [5-(benzyloxy)-1H-indol-1-yl]acetic acid, these simulations are crucial for explaining its inhibitory potency and selectivity, and for guiding the design of new derivatives with improved properties. bibliotekanauki.plresearchgate.net

Nuclear Receptor Ligand Activity Assessments

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression. oatext.com Some compounds can have multiple biological activities, and there is an interest in developing agents that can interact with multiple targets involved in a disease state, such as diabetes. bibliotekanauki.pl

In this context, the related compound [5-(benzyloxy)-1H-indol-1-yl]acetic acid was also evaluated for its ability to act as a ligand for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ). bibliotekanauki.plnih.gov PPARγ is a key regulator of glucose and lipid metabolism, and its agonists are used as insulin (B600854) sensitizers in the treatment of type 2 diabetes. Based on luciferase reporter assays, [5-(benzyloxy)-1H-indol-1-yl]acetic acid was found to be a ligand for PPARγ, although it exhibited relatively low activity. bibliotekanauki.plnih.gov This suggests that the benzyloxy-indole acetic acid scaffold has the potential to be developed into dual-acting agents that inhibit aldose reductase and modulate PPARγ activity, which could offer a multi-faceted approach to managing diabetic complications. bibliotekanauki.pl

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Assays, drawing from related indole-1-yl acetic acid derivatives

The structural framework of indole acetic acids has been identified as a promising scaffold for agents targeting nuclear receptors, including the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a key regulator of glucose metabolism and adipogenesis, making it a significant target in diabetes research. Investigations into compounds structurally related to the target molecule, specifically those with the acetic acid moiety on the indole nitrogen (indole-1-yl), have demonstrated notable activity.

One such closely related analog, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, was evaluated for its ability to act as a ligand for PPARγ using a luciferase reporter gene assay. researchgate.net The study confirmed that this compound does function as a PPARγ ligand, although it was characterized as having relatively low activity. researchgate.net This finding suggests that the benzyloxy-indole scaffold can indeed interact with the PPARγ ligand-binding domain. researchgate.net

Further research into a series of novel indole-1-yl acetic acids led to the discovery of highly potent PPAR agonists. acs.orgnih.gov Structural biology and molecular docking studies revealed that specific structural features are crucial for potent activity. acs.orgnih.govdrugbank.com A key compound from this series, designated 10k, was identified as a highly potent PPAR pan-agonist (acting on PPARα, PPARδ, and PPARγ). acs.orgnih.govfigshare.com The research highlighted that the hydrophobic tail portion of the molecule establishes extensive hydrophobic interactions with the PPARγ protein, which is critical for its high efficacy. acs.orgnih.gov These studies collectively indicate that the indole-1-yl acetic acid core, a close isomer of the target compound's indole-3-yl acetic acid structure, is a viable pharmacophore for developing PPARγ ligands.

Table 1: PPARγ Ligand Activity of Related Indole-1-yl Acetic Acid Derivatives

| Compound | Assay Type | Finding | Reference |

|---|---|---|---|

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Luciferase Reporter Gene Assay | Confirmed as a PPARγ ligand with low activity. | researchgate.net |

Other Identified Biological Activities, drawing from in vitro data for related indole-3-acetic acid derivatives (e.g., anticancer activity)

The indole-3-acetic acid scaffold is a prevalent feature in compounds investigated for anticancer properties. nih.gov The indole ring system's ability to interact with various pharmacological targets has made its derivatives a subject of intense research in oncology. researchgate.net

Numerous studies report the in vitro cytotoxic effects of indole-3-acetic acid derivatives against a range of human cancer cell lines. For instance, novel isatin-indole conjugates have been synthesized and evaluated, with one derivative demonstrating a half-maximal inhibitory concentration (IC50) of 1.17 µM against three human cancer cell lines, a potency seven-fold greater than the reference drug sunitinib. nih.gov Another study on indole derivatives with an amino-acetamide moiety at the indole-3 position found a lead compound with IC50 values of 11.99 µM and 14.43 µM against HCT116 (colon cancer) and PC-3 (prostate cancer) cells, respectively. nih.gov

The versatility of the indole-3-acetic acid core is further demonstrated by its incorporation into more complex heterocyclic systems. A series of 1,3,4-oxadiazole (B1194373) derivatives bearing an indole-3-methyl group was synthesized and tested for anticancer activity. mdpi.com The most effective compound in this series exhibited significant cytotoxicity against HCT116, A549 (lung adenocarcinoma), and A375 (melanoma) cell lines, with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.com Additionally, metal complexes of indole acetic acids have shown promise; a dinuclear copper(II) complex of indole-2-carboxylic acid was found to inhibit the growth of MDA-MB-231 and MCF-7 breast cancer cell lines by over 90% at a concentration of 20 µM. mdpi.com These findings underscore the potential of the indole-3-acetic acid framework, as seen in "this compound," as a foundational structure for developing new anticancer agents.

Table 2: In Vitro Anticancer Activity of Selected Indole Acetic Acid Derivatives

| Derivative Class | Compound Example | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Isatin-Indole Conjugate | Compound 63 | Human cancer cell lines | 1.17 µM | nih.gov |

| 3-Amino-acetamide Indole | Compound 28 | HCT116 (Colon) | 11.99 µM | nih.gov |

| 3-Amino-acetamide Indole | Compound 28 | PC-3 (Prostate) | 14.43 µM | nih.gov |

| Indole-based 1,3,4-Oxadiazole | Compound 2e | HCT116 (Colon) | 6.43 µM | mdpi.com |

| Indole-based 1,3,4-Oxadiazole | Compound 2e | A549 (Lung) | 9.62 µM | mdpi.com |

Cellular Mechanism of Action Investigations (e.g., reactive oxygen species generation, mitochondrial activity modulation, histone deacetylase inhibition)

The anticancer effects of indole acetic acid derivatives are mediated through diverse cellular mechanisms. Key pathways identified through in vitro research include the induction of oxidative stress, disruption of mitochondrial function, and epigenetic modulation via histone deacetylase (HDAC) inhibition.

Reactive Oxygen Species (ROS) Generation The role of indole-3-acetic acid (IAA) in modulating reactive oxygen species (ROS) is complex and context-dependent. In some contexts, IAA can have antioxidant effects. mdpi.comnih.gov However, in cancer therapy research, its pro-oxidant activity is often exploited. The combination of IAA with horseradish peroxidase (HRP) has been shown to be cytotoxic to mammalian cancer cells. nih.govwjgnet.com This toxicity is attributed to the oxidative activation of IAA into cytotoxic species, a process that involves the generation of free radicals and leads to apoptosis. nih.govwjgnet.com Studies have demonstrated that this cell death process is linked to ROS production. nih.gov More recently, research has shown that the microbiota-derived metabolite 3-IAA can enhance the efficacy of chemotherapy in pancreatic cancer. biocodexmicrobiotainstitute.comnih.gov The proposed mechanism involves the oxidation of 3-IAA by neutrophil-derived myeloperoxidase, which, in combination with chemotherapy, leads to an accumulation of ROS in cancer cells by downregulating ROS-degrading enzymes. biocodexmicrobiotainstitute.comnih.gov

Mitochondrial Activity Modulation Mitochondria are central to the regulation of apoptosis, and their disruption is a common mechanism for anticancer agents. Research into the cytotoxic effects of IAA has directly implicated mitochondrial dysfunction. nih.gov In a study using rat neutrophils and lymphocytes, treatment with IAA led to a pronounced depolarization of the mitochondrial transmembrane potential. nih.gov This loss of mitochondrial potential is a key event in the intrinsic pathway of apoptosis, indicating that IAA derivatives can trigger cell death by directly compromising mitochondrial integrity. nih.gov

Histone Deacetylase (HDAC) Inhibition Epigenetic modification is a critical target in cancer therapy, and histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. researchgate.netnih.gov The indole scaffold is a key pharmacophore in several potent HDAC inhibitors. researchgate.net Although not an acetic acid, the closely related indole-3-butyric acid has been used as a basis for developing potent HDAC inhibitors. nih.govnih.govtandfonline.com Structural modifications led to a lead compound, I13, which showed high inhibitory potency against several HDAC isoforms, with IC50 values of 13.9 nM for HDAC1, 12.1 nM for HDAC3, and 7.71 nM for HDAC6. nih.govnih.govtandfonline.com Similarly, a series of substituted indole-based hydroxamic acid derivatives yielded compounds with potent HDAC inhibitory activity. researchgate.net One compound, 4o, was found to be a highly effective inhibitor of HDAC1 and HDAC6, with IC50 values of 1.16 nM and 2.30 nM, respectively. researchgate.net This compound also effectively increased histone H3 acetylation in cells, confirming its mechanism of action. researchgate.net These findings highlight the significant potential for indole-based molecules, including acetic acid derivatives, to function as epigenetic modulators.

Table 3: HDAC Inhibition by Related Indole Derivatives

| Compound | Derivative Class | Target Isoform(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| I13 | Indole-3-butyric acid derivative | HDAC1 | 13.9 nM | nih.govnih.govtandfonline.com |

| I13 | Indole-3-butyric acid derivative | HDAC3 | 12.1 nM | nih.govnih.govtandfonline.com |

| I13 | Indole-3-butyric acid derivative | HDAC6 | 7.71 nM | nih.govnih.govtandfonline.com |

| 4o | Indole-based hydroxamic acid | HDAC1 | 1.16 nM | researchgate.net |

Computational Chemistry and Molecular Modeling Approaches in the Study of 2 7 Benzyloxy 1h Indol 3 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a cornerstone of structure-based drug design, used to predict how a small molecule (a ligand), such as 2-(7-(benzyloxy)-1H-indol-3-yl)acetic acid, might bind to a macromolecular target, typically a protein. nih.govmeilerlab.org The process involves computationally exploring the possible binding modes of the ligand within the active site of a protein, aiming to identify the most stable and thus most likely interaction. nih.govfums.ac.ir

The primary goal of molecular docking is to generate and rank potential three-dimensional arrangements, or "poses," of the ligand within the target's binding pocket. researchgate.net Sophisticated algorithms sample a vast number of possible orientations and conformations of the ligand. youtube.com For this compound, this would involve exploring the rotation of the benzyloxy group and the acetic acid side chain to find the optimal fit. The outcome is a set of predicted complex structures, with the top-ranked pose representing the most probable binding mode. meilerlab.org This prediction is crucial for understanding the mechanism of action and for guiding further design efforts.

Once potential binding poses are generated, they are evaluated using a "scoring function" that estimates the binding free energy of the ligand-target complex. nih.gov This energetic analysis helps rank the different poses, with lower energy scores indicating more favorable binding. nih.govingentaconnect.com The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the binding site. acs.org For instance, the carboxylic acid group of this compound could be predicted to form hydrogen bonds with polar residues, while the indole (B1671886) and benzyl (B1604629) rings might engage in hydrophobic or π-stacking interactions. This detailed energetic breakdown is vital for rationalizing binding affinity and selectivity. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT, NBO)

Quantum chemical calculations offer a highly detailed view of a molecule's electronic properties, which govern its structure, stability, and reactivity. northwestern.eduarxiv.org Methods like Density Functional Theory (DFT) are widely used to solve the Schrödinger equation approximately, providing insights that are inaccessible through classical molecular mechanics. chembites.org

DFT can be used to accurately determine the optimized geometry of this compound, its vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Natural Bond Orbital (NBO) analysis is another quantum chemical technique that provides a detailed picture of bonding and charge distribution. acs.org For the target compound, NBO analysis would reveal the partial atomic charges on each atom, showing how electron density is distributed across the indole ring, the benzyloxy group, and the acetic acid side chain. nih.gov This information is critical for understanding intermolecular interactions and potential sites of metabolic transformation.

In Silico Screening and Rational Design of Novel Analogues

In silico (computer-based) screening allows researchers to rapidly evaluate vast libraries of virtual compounds against a biological target, a process far faster and cheaper than experimental high-throughput screening. researchgate.netslideshare.net If this compound were identified as a "hit" compound, its structure would serve as a template.

Virtual libraries of novel analogues could be generated by computationally modifying its structure—for example, by changing the substitution pattern on the benzyl or indole rings. These analogues would then be docked into the target protein's active site to predict their binding affinity. nih.gov This process, known as rational design, helps prioritize which new compounds are most promising for synthesis and experimental testing, accelerating the discovery of more potent and selective molecules. researchgate.netnih.gov

Conformer Generation and Conformational Landscape Analysis

Molecules with rotatable bonds, like this compound, can exist in multiple three-dimensional shapes called conformers. researchgate.netarxiv.org The collection of all accessible conformers and their relative energies is known as the conformational landscape. Conformer generation algorithms systematically or stochastically rotate the flexible bonds to explore this landscape. ethz.chnih.gov

Understanding the conformational preferences of this compound is crucial because the biologically active conformation (the shape it adopts when binding to a target) may not be its lowest-energy state in solution. acs.org Conformational analysis provides a set of low-energy, plausible 3D structures that can be used for subsequent docking studies or pharmacophore modeling, increasing the chances of correctly predicting its biological activity. acs.org

Role of 2 7 Benzyloxy 1h Indol 3 Yl Acetic Acid As a Chemical Probe and Scaffold in Chemical Biology Research

Utilization as a Core Scaffold for Functional Chemical Biology Tools

The core structure of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid serves as a key building block in the synthesis of functional chemical biology tools. Its indole (B1671886) ring, substituted at the 7-position with a benzyloxy group and at the 3-position with an acetic acid moiety, presents multiple points for chemical diversification. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and to optimize its interaction with specific biological targets.

A prime example of its utility as a core scaffold is in the development of sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.govacs.org S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, making it a valuable target for autoimmune diseases. nih.gov Researchers have utilized a derivative of this compound to create a series of potent and selective S1P1 modulators. nih.govresearchgate.net The indole scaffold is a common feature in many natural and synthetic bioactive compounds, and its versatility allows for the generation of libraries of compounds for screening against various biological targets. derpharmachemica.commdpi.com

The development of these S1P1 antagonists began with the synthesis of a tricyclic pyrrolo[1,2-a]indole ring system, which is an elaboration of the initial this compound scaffold. nih.gov This demonstrates the strategic use of this core structure to build more rigid and conformationally constrained molecules, which often leads to higher potency and selectivity for the intended biological target.

Integration into More Complex Molecular Architectures for Biological Probing

The true value of this compound as a scaffold is realized in its integration into more complex molecular architectures designed for precise biological probing. The development of S1P1 functional antagonists from a (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid core, a direct and more complex derivative of the subject compound, exemplifies this process. nih.govacs.org

In this research, the initial indole-3-acetic acid framework was cyclized to form the 2,3-dihydro-1H-pyrrolo[1,2-a]indole core. This modification was a key step in creating a new series of centrally available S1P1 functional antagonists. nih.gov Further chemical modifications were then introduced to this complex scaffold to optimize its properties, including potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net

The following table summarizes the evolution of the scaffold and the biological activity of the resulting compounds as described in the study on S1P1 functional antagonists.

| Compound/Scaffold | Modification from Core Scaffold | Biological Target | Activity/Potency |

| This compound | Core Scaffold | - | - |

| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | Cyclization of the acetic acid side chain with the indole nitrogen to form a pyrrolo[1,2-a]indole tricyclic system. nih.gov | S1P1 Receptor | Potent, centrally available, direct-acting S1P1 functional antagonists. nih.govacs.org |

| Substituted (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids | Further electrophilic substitution at the 9-position of the pyrrolo[1,2-a]indole ring system. nih.gov | S1P1 Receptor | Led to the identification of lead molecules with optimized in vivo potency and central nervous system exposure. nih.gov |

This progression clearly illustrates how the relatively simple scaffold of this compound can be strategically elaborated into highly specific and potent chemical probes for investigating complex biological systems. The resulting molecules are not only tools for understanding the role of S1P1 in health and disease but also represent potential therapeutic leads for autoimmune conditions. nih.gov

Future Research Trajectories and Academic Challenges in 2 7 Benzyloxy 1h Indol 3 Yl Acetic Acid Research

Discovery and Elucidation of Undiscovered Mechanistic Pathways

A primary challenge in the study of 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid is the elucidation of its precise molecular mechanisms. While structurally related compounds are known to act as functional antagonists of the sphingosine-1-phosphate receptor 1 (S1P1), the exact binding interactions and downstream signaling consequences of the title compound are not fully understood. nih.govacs.org Future research must move beyond preliminary findings to map the complete signaling cascade it modulates.

Furthermore, the parent compound, indole-3-acetic acid (IAA), is a key signaling molecule in organisms ranging from bacteria to plants and mammals. nih.govwikipedia.org In microorganisms, IAA is synthesized through multiple, distinct biochemical routes, including the indole-3-acetamide (B105759) (IAM), indole-3-pyruvic acid (IPyA), and tryptamine (B22526) (TAM) pathways. nih.govnih.gov An important research trajectory would be to investigate whether this compound can be metabolized by or interfere with these microbial pathways, potentially altering inter-kingdom communication. In mammalian cells, IAA has been shown to exert anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1), a mechanism that is independent of the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov Investigating whether this compound shares this or other anti-inflammatory pathways is a critical area for future study. nih.gov

Another promising avenue stems from the discovery that 7-benzyloxyindole (B21248) (7BOI), a core component of the title molecule, can attenuate the virulence of Staphylococcus aureus. nih.gov It achieves this by repressing the expression of key virulence and regulatory genes. nih.gov A significant academic challenge is to determine if the full acetic acid derivative retains this anti-virulence activity and to precisely identify the bacterial regulatory proteins it targets.

Exploration of Novel Pharmacological Targets and Biological Systems

The exploration for novel biological targets for this compound is a key area for future development. The sphingosine-1-phosphate receptor family consists of five subtypes (S1P1-5), each with distinct tissue distributions and functions. nih.gov While research on related compounds has focused on S1P1 for autoimmune diseases, the selectivity profile of this compound across all five subtypes remains to be determined. Targeting S1P5, for instance, is being explored for therapies in multiple sclerosis, presenting a potential new application. nih.gov

Drawing inspiration from its structural similarity to the plant auxin IAA, the compound could be repurposed as a tool in chemical genetics to study plant development. nih.govresearchgate.net Synthetic auxin analogs are used to dissect hormone signaling pathways in a controlled manner, and the unique benzyloxy substitution might confer novel, tissue-specific activities or act as a "pro-drug" that releases an active compound upon hydrolysis within the plant. nih.gov This approach could help characterize auxin responsiveness in previously inaccessible tissues or in specific genetic mutants. nih.govresearchgate.net

The demonstrated anti-virulence properties of the 7-benzyloxyindole moiety against S. aureus invite broader screening against a wider range of human pathogens. nih.gov Its potential to disrupt bacterial signaling without inhibiting growth makes it an attractive candidate for developing anti-virulence therapies that may not drive the rapid evolution of drug resistance. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies

While classical syntheses of indole-3-acetic acid derivatives are well-established, they often involve multiple steps and harsh conditions. orgsyn.orgacs.org A significant challenge lies in developing more efficient, scalable, and environmentally sustainable synthetic routes. Modern organic synthesis offers several promising strategies to meet this challenge.

Recent breakthroughs in photocatalysis, for example, have enabled the use of visible light to mediate complex reactions like arylcarboxylation with CO2 under mild conditions. acs.org Such methods could be adapted for the direct synthesis of indole-3-acetic acid derivatives, reducing reliance on hazardous reagents. Other advanced techniques include transition-metal-catalyzed C-H functionalization, which allows for the direct modification of the indole (B1671886) core, and asymmetric catalysis to produce specific enantiomers, which is crucial as biological activity is often stereospecific. acs.orgacs.org The enzymatic synthesis of indole derivatives, using enzymes from microorganisms that naturally degrade IAA, presents another green alternative that could offer high selectivity. mdpi.com

| Methodology | Description | Potential Advantages for Synthesizing this compound | Reference |

|---|---|---|---|

| Classical Multi-step Synthesis | Traditional methods often involve protecting groups and multiple transformations to build the indole ring and append the acetic acid side chain. | Well-established and understood procedures. | orgsyn.orgacs.org |

| Visible-Light Photocatalysis | Uses light energy to drive chemical reactions, such as carboxylation or cyclization, often under mild conditions. | High energy efficiency, use of abundant resources (light, CO2), and mild reaction conditions. | acs.org |

| Transition-Metal Catalysis (e.g., Mn, Rh) | Employs metals like manganese or rhodium to catalyze reactions such as C-H activation or asymmetric ring-opening. | High efficiency, stereoselectivity, and ability to form complex scaffolds from simple precursors. | acs.orgresearchgate.net |

| Enzymatic Synthesis | Utilizes isolated enzymes or whole microorganisms to perform specific chemical transformations. | High chemo-, regio-, and enantioselectivity; biodegradable catalysts; mild, aqueous reaction conditions. | mdpi.com |

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A holistic understanding of this compound can only be achieved through the integration of multiple scientific disciplines. The complexity of its potential interactions within biological systems necessitates a move beyond isolated chemical or biological studies.

A synergistic approach combining medicinal chemistry, computational modeling, and systems biology will be essential. nih.gov Computational docking studies can predict the binding affinity of the compound and its analogs to various pharmacological targets, such as the different S1P receptor subtypes or bacterial virulence factors, thereby guiding synthetic efforts. nih.gov Systems biology, using tools like synthetic reporters and engineered genetic circuits, can map the compound's impact on cellular networks in real-time, whether it be auxin signaling in plants or metabolic pathways in gut microbes. nih.govals-journal.com This integration allows for a cycle of design, prediction, synthesis, and testing that can rapidly advance our knowledge.

Furthermore, collaboration between organic chemists, microbiologists, immunologists, and plant biologists is crucial. Chemists can develop advanced synthetic methods and create a library of derivatives, which can then be tested by biologists to probe different biological systems. nih.govnih.gov For instance, findings from microbiologists on anti-virulence mechanisms can inform chemists in designing more potent compounds, while plant biologists can use these novel auxin analogs to uncover new principles of developmental biology. nih.govcshlpress.com This multidisciplinary framework is paramount to overcoming the existing academic challenges and fully realizing the scientific and therapeutic potential of this compound.

Table of Mentioned Compounds

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | This compound |

| IAA | Indole-3-acetic acid |

| 7BOI | 7-Benzyloxyindole |

| S1P | Sphingosine-1-phosphate |

| IAM | Indole-3-acetamide |

| IPyA | Indole-3-pyruvic acid |

| TAM | Tryptamine |

| IAN | Indole-3-acetonitrile |

| HO-1 | Heme oxygenase-1 |

常见问题

Basic Research Question: What are the optimized synthetic routes for 2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid, and how do reaction conditions affect yields?

Answer:

The synthesis of benzyloxy-substituted indole acetic acid derivatives typically involves multi-step protocols. A common approach includes:

- Step A : Introduction of the benzyloxy group at the 7-position of the indole ring via nucleophilic substitution or palladium-catalyzed coupling .

- Step B : Functionalization at the 3-position using acetic acid derivatives. For example, ethyl 2-(1H-indol-3-yl)acetate formation via esterification of 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic sulfuric acid, followed by hydrazide formation (reflux with hydrazine hydrate) .

- Yield Optimization : Reaction time, solvent polarity, and stoichiometry significantly impact yields. For instance, extended reflux (8–12 hours) improves esterification efficiency, while excess hydrazine (>80%) ensures complete conversion to hydrazide .

Basic Research Question: What analytical techniques are critical for validating the purity and structural identity of this compound?

Answer:

Key methods include:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass 311.1158 for C₁₇H₁₅NO₃) and fragmentation patterns .

- NMR Spectroscopy : ¹H-NMR identifies substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm, indole NH at δ 10–12 ppm) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., R₂²(8) motifs in cocrystals with aminopyrimidines) and confirms stereochemistry .

Advanced Research Question: How can hydrogen-bonding interactions and crystal packing be leveraged for drug formulation?

Answer:

The compound’s carboxylic acid group participates in robust supramolecular interactions:

- R₂²(8) Motifs : Cocrystallization with heterocyclic amines (e.g., 4,6-dimethoxypyrimidin-2-amine) creates stable 1:1 adducts via N–H⋯O and O–H⋯N bonds, enhancing solubility and bioavailability .

- π-π Stacking : Indole rings facilitate stacking with aromatic coformers, improving thermal stability .

Advanced Research Question: How can contradictory reports on its biological activity (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

Answer:

Discrepancies may arise from:

- Cell-Type Specificity : Activity in lipid-loaded cells (anti-inflammatory via aryl hydrocarbon receptor pathways) vs. cancer cells (pro-apoptotic via SIRT3 upregulation) .

- Dosage-Dependent Effects : Low doses may modulate metabolic pathways (e.g., tryptophan metabolism), while high doses induce apoptosis .

- Experimental Validation : Use isogenic cell lines and standardized assays (e.g., SIRT3 knockdown models) to isolate mechanisms .

Advanced Research Question: What strategies are employed to design analogs targeting specific pathways (e.g., STAT3 inhibition)?

Answer:

- Functional Group Addition : Alkylation at the indole nitrogen (e.g., cyanopropyl or fluorobenzyl groups) enhances binding to the STAT3 SH2 domain .

- Hybrid Molecules : Conjugation with sulfonohydrazides or oxadiazole-thiols improves pharmacokinetic profiles and target specificity .

- Molecular Docking : Prioritize analogs with strong hydrogen-bonding to Arg⁶⁰³/Ser⁶¹⁰ residues in STAT3, validated by SPR binding assays .

Advanced Research Question: How does the benzyloxy group influence physicochemical properties compared to methoxy or halogen substituents?

Answer:

- Lipophilicity : Benzyloxy increases logP compared to methoxy, enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Benzyl ethers are prone to oxidative cleavage (CYP450-mediated), whereas methoxy groups are more stable .

- Steric Effects : Bulkier benzyloxy substituents may hinder binding in narrow enzymatic pockets, as seen in LAT1 transporter inhibition studies .

Advanced Research Question: What computational methods predict its interaction with biological targets (e.g., S1P1 receptors)?

Answer:

- MD Simulations : Simulate binding to S1P1 receptors using CHARMM force fields; analyze RMSD/RMSF to identify stable binding poses .

- Free Energy Calculations : MM/PBSA or MM/GBSA quantify binding affinities, correlating with in vitro IC₅₀ data .

- ADMET Prediction : Tools like SwissADME assess metabolic liabilities (e.g., benzyloxy clearance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。